Loperamide oxide is a prodrug of loperamide, a potent antidiarrheal agent. As a prodrug, it is pharmacologically inactive in its administered form and requires enzymatic conversion within the body to release the active drug, loperamide. This conversion primarily occurs through the action of anaerobic bacteria residing in the lower gastrointestinal tract. [, ]
Loperamide oxide's design aims to enhance the therapeutic profile of loperamide by achieving localized delivery within the intestines. This targeted approach seeks to maximize its antidiarrheal effects while minimizing potential systemic side effects. []
Loperamide oxide is classified as an opioid derivative and is structurally related to loperamide. It can be synthesized through various chemical methods involving the oxidation of loperamide or its hydrochloride form using oxidizing agents such as hydrogen peroxide or molybdic acid . The compound is primarily used in scientific research, particularly in studies related to gastrointestinal motility and pharmacological effects on the anal sphincter .
The synthesis of loperamide oxide can be accomplished through several routes:
Loperamide oxide can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its therapeutic efficacy.
Loperamide oxide is a solid at room temperature with specific melting points that vary based on purity and synthesis methods. Its solubility profile indicates that it is more soluble in organic solvents compared to water.
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. It has been noted that certain synthetic routes can lead to unstable forms or low yields due to side reactions during synthesis .
Loperamide oxide has several scientific applications:
Loperamide oxide is systematically named as (1R,4S)-4-(4-chlorophenyl)-1-(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidine 1-oxide. Its molecular formula is C₂₉H₃₃ClN₂O₃, with a molecular weight of 493.04 g/mol (exact mass: 492.2180 Da). The compound's structural identifiers include:
Clc1ccc(cc1)C2(CC[N](=O)(CC2)CCC(c4ccccc4)(c3ccccc3)C(=O)N(C)C)O
[2] [8] KXVSBTJVTUVNPM-UHFFFAOYSA-N
[2] [10] The molecular structure integrates three key moieties: a piperidine N-oxide group, a 4-chlorophenyl ring, and a dimethylamino-carbonyldiphenylbutyl chain. Elemental composition is carbon (70.65%), hydrogen (6.75%), chlorine (7.19%), nitrogen (5.68%), and oxygen (9.73%) [6].
Table 1: Chemical Identifiers of Loperamide Oxide
Identifier | Value |
---|---|
IUPAC Name | (1R,4S)-4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidine 1-oxide |
Molecular Formula | C₂₉H₃₃ClN₂O₃ |
CAS Number | 106900-12-3 |
Exact Mass | 492.2180 Da |
SMILES | Clc1ccc(cc1)C2(CCN(CC2)CCC(c4ccccc4)(c3ccccc3)C(=O)N(C)C)O |
InChI Key | KXVSBTJVTUVNPM-UHFFFAOYSA-N |
Loperamide oxide exhibits defined stereocenters at the piperidine C4 and C1 positions, with absolute configurations (1R,4S). The trans stereochemistry between the 4-hydroxyl and N-oxide groups is critical for its metabolic conversion [6] [9]. Crystallographic studies confirm the compound typically exists as a monohydrate in solid states, with hydrogen bonding stabilizing the N-oxide and hydroxyl groups [2].
Key stereochemical features include:
Experimental LogD (partition coefficient at pH 7.4) is 2.60 ± 0.04, lower than loperamide’s computed LogP of 4.16–5.71 [6] [7]. This reduced lipophilicity arises from the polar N-oxide group, limiting passive membrane diffusion.
Core Structural Modifications
The primary distinction between loperamide (C₂₉H₃₃ClN₂O₂) and its oxide derivative is the oxidation of the piperidine nitrogen:
This modification alters:
Table 2: Structural Comparison of Loperamide and Loperamide Oxide
Property | Loperamide | Loperamide Oxide | Biological Consequence |
---|---|---|---|
Molecular Formula | C₂₉H₃₃ClN₂O₂ | C₂₉H₃₃ClN₂O₃ | Altered metabolism |
Nitrogen State | Tertiary amine | N-oxide | Prodrug activation requirement |
LogD (pH 7.4) | ~5.0 [7] | 2.60 ± 0.04 [6] | Reduced passive diffusion |
Key Functional Group | Piperidine | Piperidine N-oxide | Site of bacterial reduction |
Metabolic and Functional Implications
Loperamide oxide functions as a prodrug activated by gut bacterial reduction. In vivo studies in rats confirm intraluminal reduction to loperamide, enabling:
Stereochemical differences further influence bioavailability. While loperamide’s (R,R)-configuration optimizes P-glycoprotein evasion at high doses, loperamide oxide’s (1R,4S)-N-oxide configuration enhances polarity, restricting blood-brain barrier penetration even after reduction [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7